HDMAPP (ammonium salt)

Description

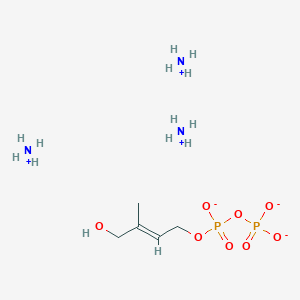

Structure

3D Structure of Parent

Properties

IUPAC Name |

triazanium;[[(E)-4-hydroxy-3-methylbut-2-enoxy]-oxidophosphoryl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O8P2.3H3N/c1-5(4-6)2-3-12-15(10,11)13-14(7,8)9;;;/h2,6H,3-4H2,1H3,(H,10,11)(H2,7,8,9);3*1H3/b5-2+;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPBALCNFFTVQJJ-JZWSQSCTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOP(=O)([O-])OP(=O)([O-])[O-])CO.[NH4+].[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\COP(=O)([O-])OP(=O)([O-])[O-])/CO.[NH4+].[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H21N3O8P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Mechanism of Action of HDMAPP (Ammonium Salt)

Executive Summary

HDMAPP (also known as HMB-PP ) is the most potent natural phosphoantigen (pAg) known to activate human V

This guide details the molecular causality of HDMAPP—from its biosynthetic origin in the MEP pathway to its specific binding within the B30.2 domain of BTN3A1 and the subsequent recruitment of BTN2A1. It includes verified protocols for handling the ammonium salt formulation and conducting in vitro T cell expansion assays.

Part 1: Chemical Identity & The MEP Pathway

HDMAPP ((E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate) is an intermediate in the non-mevalonate pathway (MEP/DOXP pathway) of isoprenoid biosynthesis.[1][3][4]

-

Why it triggers immunity: The MEP pathway is utilized by most pathogenic bacteria (e.g., Mycobacterium tuberculosis, E. coli) and apicomplexan parasites (e.g., Plasmodium falciparum), but is absent in humans (who use the Mevalonate pathway). Therefore, HDMAPP serves as a highly specific Pathogen-Associated Molecular Pattern (PAMP).

-

The Ammonium Salt Advantage: The free acid form of HDMAPP is chemically unstable. The ammonium salt formulation (typically triammonium) neutralizes the pyrophosphate group, significantly enhancing solubility in aqueous buffers and stability during storage at -20°C.

Visualization: The MEP Pathway & HDMAPP Generation

The following diagram illustrates the biosynthetic origin of HDMAPP, highlighting why it accumulates in pathogens but not human hosts.

Caption: HDMAPP is the penultimate intermediate in the MEP pathway.[5] In humans, this pathway is absent, making HDMAPP a distinct signature of infection.

Part 2: The Mechanism of Action (The "Inside-Out" Model)

The activation of V

1. Intracellular Entry & Binding

HDMAPP enters the target cell (or accumulates endogenously during infection). It binds specifically to the B30.2 intracellular domain of BTN3A1 (CD277).

-

Binding Pocket: The B30.2 domain contains a positively charged pocket (involving residues H351, R412, R418, R469) that electrostatically secures the negatively charged pyrophosphate moiety of HDMAPP.

-

Affinity: HDMAPP binds BTN3A1 with high affinity (

), which is ~1000-fold stronger than the endogenous metabolite IPP (

2. The "Molecular Glue" Effect (BTN2A1 Recruitment)

Recent structural studies (Nature, 2023) have revised the model to include BTN2A1 .

-

HDMAPP acts as a molecular bridge, simultaneously contacting the B30.2 domain of BTN3A1 and the B30.2 domain of BTN2A1.[7]

-

This forms a stable heteromeric complex (BTN3A1-HDMAPP-BTN2A1) inside the cell.

3. Outside-In Signaling & TCR Engagement

The formation of this intracellular complex exerts force on the transmembrane domains, causing a conformational change in the extracellular domains (ECDs) of the Butyrophilins.

-

The reoriented BTN2A1 ECD directly binds to the V

9 chain of the T cell receptor. -

The BTN3A1 ECD stabilizes the complex, allowing for high-avidity TCR clustering and activation.

Visualization: The Inside-Out Signaling Cascade

Caption: The "Molecular Glue" model: HDMAPP forces intracellular association of BTN3A1 and BTN2A1, driving extracellular TCR recognition.

Part 3: Comparative Potency Data

HDMAPP is the gold standard for potency. The table below compares it against other common agonists.

| Agonist | Type | Source | Potency (EC50) | Mechanism |

| HDMAPP | Phosphoantigen | Microbial (MEP) | 0.1 - 1 nM | Direct high-affinity binding to BTN3A1/BTN2A1. |

| IPP | Phosphoantigen | Mammalian (Mevalonate) | 1 - 10 µM | Weak binding to BTN3A1; requires accumulation. |

| Zoledronate | Bisphosphonate | Synthetic Drug | 1 - 5 µM | Indirect: Inhibits FPPS enzyme, causing endogenous IPP accumulation. |

| BrHPP | Phosphoantigen | Synthetic | 10 - 50 nM | Synthetic analog of HDMAPP (Bromohydrin). |

Part 4: Experimental Protocols

Note: These protocols assume the use of HDMAPP Ammonium Salt (purity >95%).

1. Reconstitution & Storage

-

Solvent: Reconstitute the ammonium salt in sterile, endotoxin-free water or PBS. Avoid DMSO if possible, as the salt is highly water-soluble.

-

Concentration: Prepare a stock solution of 100 µM or 1 mM .

-

Storage: Aliquot immediately into small volumes (e.g., 10-50 µL) to avoid freeze-thaw cycles. Store at -20°C .

-

Stability: Stable for >6 months at -20°C.

2. Protocol: Selective Expansion of V

9V

2 T Cells from PBMCs

This protocol utilizes the high potency of HDMAPP to selectively expand

Materials:

-

Fresh human PBMCs (isolated via Ficoll-Paque).

-

Culture Media: RPMI 1640 + 10% FBS + 1% Pen/Strep.

-

Recombinant Human IL-2 (rhIL-2).

-

HDMAPP Ammonium Salt (reconstituted).

Workflow:

-

Seeding: Resuspend PBMCs at

cells/mL in culture media. Plate 1 mL per well in a 24-well plate. -

Stimulation (Day 0): Add HDMAPP to a final concentration of 10–50 nM .

-

Note: Unlike Zoledronate (which requires µM levels), nM levels of HDMAPP are sufficient. Excess can induce activation-induced cell death (AICD).

-

-

IL-2 Support (Day 2): Add rhIL-2 to a final concentration of 100 IU/mL .

-

Maintenance (Day 5-14):

-

Every 2-3 days, replace half the media with fresh media containing 100 IU/mL IL-2 .

-

Do NOT add more HDMAPP after Day 0 (a single pulse is sufficient).

-

Split wells if cells become confluent (media turns yellow/orange rapidly).

-

-

Harvest (Day 14): Assess purity via Flow Cytometry (CD3+, V

9+, V

3. Protocol: Cytotoxicity Assay (Calcein-AM Release)

To verify the effector function of expanded T cells against tumor targets.

-

Target Cells: Use a BTN3A1+ line (e.g., Daudi or PC-3).

-

Labeling: Incubate target cells with Calcein-AM (10 µM) for 30 min at 37°C. Wash 3x with PBS.

-

Pulse: Pre-incubate target cells with HDMAPP (1 nM) for 1 hour (optional, sensitizes resistant tumors).

-

Co-culture: Plate labeled targets (

/well) in a 96-well V-bottom plate. Add expanded V -

Incubation: 4 hours at 37°C.

-

Readout: Transfer supernatant to a black plate; measure fluorescence (Ex 485nm / Em 535nm).

-

Calculation:

References

-

Harly, C., et al. (2012). "Key implication of CD277/butyrophilin-3 (BTN3A) in cellular stress sensing by a major human γδ T-cell subset." Blood. Link

-

Sandstrom, A., et al. (2014). "The intracellular B30.2 domain of human BTN3A1 binds phosphoantigens to mediate activation of Vγ9Vδ2 T cells."[7][10][11][12][13][14] Immunity. Link

-

Vavassori, S., et al. (2013).[10] "Butyrophilin 3A1 binds phosphorylated antigens and presents them to γδ T cells."[7][11][14] Nature Immunology. Link

-

Yuan, L., et al. (2023). "Phosphoantigens glue butyrophilin 3A1 and 2A1 to activate Vγ9Vδ2 T cells."[7] Nature.[7] Link

-

Eberl, M., et al. (2003). "Microbial isoprenoid biosynthesis and human γδ T cell activation." FEBS Letters. Link

Sources

- 1. (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 2. Specific requirements for Vγ9Vδ2 T cell stimulation by a natural adenylated phosphoantigen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. proteopedia.org [proteopedia.org]

- 5. Methylerythritol Phosphate Pathway of Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transcriptome Signature of Vγ9Vδ2 T Cells Treated With Phosphoantigens and Notch Inhibitor Reveals Interplay Between TCR and Notch Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. caymanchem.com [caymanchem.com]

- 9. (E)-C-HDMAPP (ammonium salt) | CAS 933030-60-5 | Cayman Chemical | Biomol.com [biomol.com]

- 10. The intracellular B30.2 domain of Butyrophilin 3A1 binds phosphoantigens to mediate activation of human Vγ9Vδ2 T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. discover.library.noaa.gov [discover.library.noaa.gov]

- 12. The butyrophilin 3A1 intracellular domain undergoes a conformational change involving the juxtamembrane region - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Metabolism of BTN3A1 Ligands: Studies on Diene Modifications to the Phosphoantigen Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BTN3A1 discriminates γδ T cell phosphoantigens from non-antigenic small molecules via a conformational sensor in its B30.2 domain - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Role of HDMAPP in Vγ9Vδ2 T Cell Activation

Foreword: The Unique Axis of γδ T Cell Recognition

In the landscape of cellular immunotherapy, the Vγ9Vδ2 subset of human T cells represents a compelling and distinct effector population. Unlike their αβ T cell counterparts, which recognize peptide antigens presented by the highly polymorphic Major Histocompatibility Complex (MHC), Vγ9Vδ2 T cells respond to small, non-peptidic phosphoantigens (pAgs). This MHC-independent recognition mechanism positions them as a potent, "off-the-shelf" therapeutic candidate, capable of targeting a wide array of malignancies and infected cells that may have downregulated MHC expression to evade conventional immune surveillance.

At the heart of this activation is (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HDMAPP), an exceptionally potent phosphoantigen. HDMAPP is an intermediate of the non-mevalonate, or 2-C-methyl-D-erythritol 4-phosphate (MEP), pathway of isoprenoid biosynthesis, which is essential for most pathogenic bacteria and protozoa but absent in humans.[1] This guide provides a detailed technical overview of the molecular mechanics underpinning HDMAPP-mediated activation of Vγ9Vδ2 T cells, offering field-proven insights for researchers, scientists, and drug development professionals seeking to harness this powerful immunological axis.

Section 1: The Central Sensor - Butyrophilin 3A1 (BTN3A1)

The activation of Vγ9Vδ2 T cells by HDMAPP is not a direct interaction between the phosphoantigen and the T cell receptor (TCR). Instead, it is orchestrated by the Butyrophilin 3A1 (BTN3A1) molecule, a member of the B7 superfamily of immune regulators expressed on the surface of target cells.[2][3] BTN3A1 functions as the primary sensor for intracellular phosphoantigen accumulation.

Structurally, BTN3A1 is a type I transmembrane protein with an extracellular domain (containing IgV-like and IgC-like domains), a transmembrane helix, and a crucial intracellular B30.2 domain.[4] It is this intracellular B30.2 domain that contains a positively charged pocket responsible for directly binding phosphoantigens.[5][6]

The Molecular Basis of Potency: HDMAPP vs. IPP

The remarkable potency of HDMAPP in activating Vγ9Vδ2 T cells is a direct consequence of its high-affinity interaction with the BTN3A1 B30.2 domain. Isothermal titration calorimetry (ITC) studies have precisely quantified this interaction, revealing a stark contrast with the endogenous phosphoantigen, isopentenyl pyrophosphate (IPP), which accumulates in tumor cells via the mevalonate pathway.

| Phosphoantigen (pAg) | Binding Affinity (Kd) to BTN3A1 B30.2 | Relative Potency | Source Pathway |

| HDMAPP | ~0.5 µM | High (~1000x > IPP) | Non-mevalonate (Microbial) |

| IPP | ~0.5 mM | Low | Mevalonate (Host/Tumor) |

| (Data sourced from Sandstrom et al., Immunity, 2014)[5] |

This ~1000-fold difference in binding affinity directly correlates with the observed difference in biological activity, establishing HDMAPP as a significantly more potent agonist for Vγ9Vδ2 T cell activation.[5]

Section 2: The "Inside-Out" Signaling Cascade: A Molecular Glue and Pliers Mechanism

The binding of HDMAPP to the intracellular domain of BTN3A1 initiates a sophisticated "inside-out" signaling cascade that transmits the internal sensing event to the cell exterior, culminating in TCR engagement. This process is now understood to involve a cooperative effort between multiple butyrophilin family members.

The Molecular Glue Model

Recent structural and biochemical evidence has revealed that HDMAPP functions as a "molecular glue."[3][7] Upon binding to the B30.2 domain of BTN3A1, HDMAPP induces a conformational change that creates a composite binding surface. This new surface is then recognized by the intracellular B30.2 domain of another butyrophilin, BTN2A1 .[3][7] Thus, HDMAPP does not merely bind; it actively facilitates the formation of an intracellular BTN3A1-BTN2A1 heterodimer. This interaction is essential, as the loss of BTN2A1 has been shown to dramatically increase the concentration of HDMAPP required for T cell-mediated killing.[8]

Transduction of the Conformational Change

The formation of the intracellular complex, glued together by HDMAPP, triggers a series of conformational changes that propagate through the transmembrane domains to the extracellular portions of the butyrophilin molecules.[2][8] This process involves the juxtamembrane region of BTN3A1, which acts as a critical linker in transmitting the intracellular signal outwards.[1][9] The binding of HDMAPP causes the intracellular domain to become more compact, a change that is relayed to the extracellular domains.[9]

The "Pliers-Like Gripping" Mechanism of TCR Engagement

Cryo-electron microscopy has provided a stunning visualization of the final activation step. The intracellular signal results in the formation of an extracellular heteromeric complex, often involving BTN3A1, BTN3A2, and BTN2A1.[10] Upon approach of the Vγ9Vδ2 T cell, the TCR engages this complex in a "pliers-like gripping" motion. In this model, BTN2A1 binds to the lateral surface of the TCR's Vγ9 chain, while another butyrophilin (such as BTN3A2) binds to the apical surface of the Vδ2 chain, creating a stable and activating immunological synapse.[10]

Protocol: Intracellular Cytokine Staining (ICS) for IFN-γ and TNF-α

This protocol measures the production of key effector cytokines at a single-cell level following stimulation.

Principle: Expanded Vγ9Vδ2 T cells are co-cultured with target cells (e.g., a tumor cell line) that have been pulsed with HDMAPP. A protein transport inhibitor (e.g., Brefeldin A) is added to trap newly synthesized cytokines within the cell. The cells are then fixed, permeabilized, and stained with fluorophore-conjugated antibodies against IFN-γ and TNF-α for analysis by flow cytometry.

Step-by-Step Methodology:

-

Target Cell Preparation: Seed target tumor cells (e.g., Daudi, MIA PaCa-2) and allow them to adhere if necessary. Pulse the cells with a stimulating concentration of HDMAPP (e.g., 10 nM) for 4-6 hours, or use a positive control like PMA/Ionomycin.

-

Co-culture: Add the expanded Vγ9Vδ2 T cells to the target cells at an appropriate Effector:Target (E:T) ratio (e.g., 5:1).

-

Protein Transport Inhibition: Add Brefeldin A (e.g., 10 µg/mL) to the co-culture. Incubate for 4-6 hours at 37°C, 5% CO2.

-

Surface Staining: Harvest the cells and stain for surface markers (e.g., CD3, Vδ2 TCR) in FACS buffer (PBS + 2% FBS) for 30 minutes at 4°C. Wash the cells.

-

Fixation: Resuspend the cells in a fixation buffer (e.g., 2% paraformaldehyde) and incubate for 20 minutes at room temperature, protected from light. [11]6. Permeabilization: Wash the fixed cells and resuspend in a permeabilization buffer (e.g., saponin-based buffer). [12]7. Intracellular Staining: Add fluorophore-conjugated anti-IFN-γ and anti-TNF-α antibodies (and corresponding isotype controls) to the permeabilized cells. Incubate for 30 minutes at room temperature, protected from light.

-

Analysis: Wash the cells twice with permeabilization buffer, then once with FACS buffer. Resuspend in FACS buffer and acquire data on a flow cytometer. Analyze the percentage of Vδ2+ cells that are positive for IFN-γ and/or TNF-α.

Protocol: Chromium-51 (⁵¹Cr) Release Cytotoxicity Assay

This classic assay provides a quantitative measure of cell-mediated cytotoxicity.

Principle: Target cells are labeled with radioactive ⁵¹Cr. When these cells are lysed by effector T cells, the ⁵¹Cr is released into the supernatant. The amount of radioactivity in the supernatant is directly proportional to the degree of cell lysis.

Step-by-Step Methodology:

-

Target Cell Labeling: Resuspend 1 x 10^6 target cells in 100 µL of media and add 100 µCi of Na₂⁵¹CrO₄. Incubate for 1-2 hours at 37°C, mixing gently every 30 minutes.

-

Washing: Wash the labeled target cells three times with a large volume of media to remove unincorporated ⁵¹Cr. Resuspend at 1 x 10^5 cells/mL.

-

Assay Plating: Plate 100 µL of labeled target cells (10,000 cells) into each well of a 96-well U-bottom plate.

-

Effector Cell Addition: Add 100 µL of expanded Vγ9Vδ2 T cells at various concentrations to achieve a range of E:T ratios (e.g., 40:1, 20:1, 10:1, 5:1).

-

Control Wells:

-

Spontaneous Release: Target cells with 100 µL of media only.

-

Maximum Release: Target cells with 100 µL of 2% Triton X-100 solution.

-

-

Incubation: Centrifuge the plate briefly to pellet the cells and incubate for 4 hours at 37°C, 5% CO2.

-

Supernatant Collection: Centrifuge the plate again. Carefully collect 100 µL of supernatant from each well.

-

Counting: Measure the radioactivity (counts per minute, CPM) in each supernatant sample using a gamma counter.

-

Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Section 5: Therapeutic Applications and Future Directions

The potent, MHC-independent anti-tumor activity of HDMAPP-activated Vγ9Vδ2 T cells makes them an attractive platform for cancer immunotherapy. Clinical strategies are being explored in several areas:

-

Adoptive Cell Therapy: Involves the ex vivo expansion of Vγ9Vδ2 T cells using HDMAPP and IL-2, followed by re-infusion into the patient.

-

In Vivo Sensitization: Systemic administration of synthetic HDMAPP analogues or nitrogen-containing bisphosphonates (which cause the accumulation of endogenous IPP) to "paint" tumor cells for recognition by the patient's own Vγ9Vδ2 T cells.

-

Combination Therapies: Using HDMAPP-based activation in conjunction with checkpoint inhibitors or other immunomodulatory agents to enhance the overall anti-tumor response.

The continued elucidation of the precise molecular choreography initiated by HDMAPP will undoubtedly fuel the development of next-generation agonists and more effective immunotherapeutic strategies, solidifying the role of the Vγ9Vδ2 T cell as a cornerstone of innate anti-cancer immunity.

References

-

Sandstrom, A., Peigné, C. M., Léger, A., et al. (2014). The Intracellular B30.2 Domain of Butyrophilin 3A1 Binds Phosphoantigens to Mediate Activation of Human Vγ9Vδ2 T Cells. Immunity, 40(4), 490-500. [Link]

-

Hsiao, C. H. C., Lin, X., Barney, R. J., et al. (2022). Generation of effector Vγ9Vδ2 T cells and evaluation of their response to phosphoantigen-loaded cells. STAR protocols, 3(2), 101416. [Link]

-

Yang, Y., Tarlykov, P. V., Wiemer, D. F., & Wiemer, A. J. (2017). Phosphoantigen-induced conformational change of butyrophilin 3A1 (BTN3A1) and its implication on Vγ9Vδ2 T cell activation. Proceedings of the National Academy of Sciences, 114(35), E7311-E7320. [Link]

-

Gober, H. J., Kistowska, M., Angman, L., et al. (2003). Human T cell receptor gammadelta cells recognize endogenous mevalonate metabolites in tumor cells. The Journal of experimental medicine, 197(2), 163-168. [Link]

-

Rist, M., Hannes, F., Lardeau, C., et al. (2019). Potentiating Vγ9Vδ2 T cell proliferation and assessing their cytotoxicity towards adherent cancer cells at the single cell level. Scientific reports, 9(1), 1-13. [Link]

-

Yang, Y., et al. (2019). A structural change in butyrophilin upon phosphoantigen binding underlies phosphoantigen-mediated Vγ9Vδ2 T cell activation. Immunity, 50(4), 1043-1053. [Link]

-

Morita, C. T., Jin, C., Sarikonda, G., & Wang, H. (2007). Nonpeptide antigens, presentation mechanisms, and immunological memory of human Vγ2Vδ2 T cells: discriminating friend from foe through the recognition of prenyl pyrophosphate antigens. Immunological reviews, 215(1), 59-76. [Link]

-

Beatson, R., et al. (2022). Generation and application of TGFβ-educated human Vγ9Vδ2 T cells. STAR protocols, 3(1), 101115. [Link]

-

Harly, C., Guillaume, Y., Nedellec, S., et al. (2012). Key implication of CD277/butyrophilin-3 (BTN3A) in cellular stress sensing by a major human γδ T-cell subset. Blood, 120(11), 2269-2279. [Link]

-

Nguyen, K., Li, J., Puthenveetil, R., et al. (2017). The butyrophilin 3A1 intracellular domain undergoes a conformational change involving the juxtamembrane region. The FASEB Journal, 31(11), 4697-4706. [Link]

-

Yuan, L., Ma, X., Yang, Y., et al. (2023). Phosphoantigens glue butyrophilin 3A1 and 2A1 to activate Vγ9Vδ2 T cells. Nature, 621(7980), 840-848. [Link]

-

Magerus, A., Gendron-Pontbriand, A. C., & Rudd, C. E. (2012). The role of the LAT-PLCγ1 interaction in T regulatory cell function. PloS one, 7(9), e44576. [Link]

-

Herrmann, T. (2020). An Update on the Molecular Basis of Phosphoantigen Recognition by Vγ9Vδ2 T Cells. Cells, 9(6), 1433. [Link]

-

Rigau, M., et al. (2023). Phosphoantigens glue butyrophilin 3A1 and 2A1 to activate Vγ9Vδ2 T cells. Nature, 621, 840–848. [Link]

-

Willcox, C. R., et al. (2024). Cryo-EM structural insights into Vγ9Vδ2 TCR activation via multiple butyrophilins. Cell. [Link]

-

Yang, Y., et al. (2022). Phosphoantigens are Molecular Glues that Promote Butyrophilin 3A1/2A1 Association Leading to Vγ9Vδ2 T Cell Activation. bioRxiv. [Link]

-

Hart, M., et al. (2024). LAT encodes T cell activation pathway balance. bioRxiv. [Link]

-

Openshaw, P. (n.d.). Intracellular Cytokine Staining. Flow Cytometry - Carver College of Medicine, University of Iowa. [Link]

-

Balagopalan, L., et al. (2015). GRB2 nucleates T cell receptor–mediated LAT clusters that control PLC-γ1 activation and cytokine production. Molecular and Cellular Biology, 35(10), 1837-1847. [Link]

Sources

- 1. The butyrophilin 3A1 intracellular domain undergoes a conformational change involving the juxtamembrane region - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphoantigens glue butyrophilin 3A1 and 2A1 to activate Vγ9Vδ2 T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Key implication of CD277/butyrophilin-3 (BTN3A) in cellular stress sensing by a major human γδ T-cell subset - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intracellular staining for TNF and IFN-gamma detects different frequencies of antigen-specific CD8(+) T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The intracellular B30.2 domain of Butyrophilin 3A1 binds phosphoantigens to mediate activation of human Vγ9Vδ2 T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphoantigen-induced conformational change of butyrophilin 3A1 (BTN3A1) and its implication on Vγ9Vδ2 T cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phosphoantigen-induced conformational change of butyrophilin 3A1 (BTN3A1) and its implication on Vγ9Vδ2 T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pnas.org [pnas.org]

- 10. BTN3A1 butyrophilin subfamily 3 member A1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 11. Intracellular Cytokine Staining: Number 1 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

- 12. Intracellular cytokine staining: How to get reliable data | Abcam [abcam.com]

The Biological Activity of (E)-4-Hydroxy-3-methyl-but-2-enyl Pyrophosphate (HDMAPP) on Human Immune Cells: A Technical Guide

Abstract

(E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HDMAPP), also known as HMB-PP, is a potent phosphoantigen that serves as a powerful activator of a specific subset of human immune cells.[1][2][3] This technical guide provides an in-depth exploration of the biological activity of HDMAPP, with a primary focus on its profound effects on human Vγ9Vδ2 T cells. We will delve into the molecular mechanisms of HDMAPP-mediated immune activation, detail established methodologies for studying these interactions, and present quantitative data to inform experimental design. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of HDMAPP's immunomodulatory properties and its potential therapeutic applications.

Introduction: The Significance of HDMAPP in Human Immunology

HDMAPP is an intermediate metabolite in the non-mevalonate pathway (MEP) of isoprenoid biosynthesis, a pathway essential for most pathogenic bacteria and parasites but absent in humans.[1][3][4] This metabolic distinction makes HDMAPP a unique microbial-associated molecular pattern (MAMP) that is specifically recognized by the human immune system. The primary responders to HDMAPP are Vγ9Vδ2 T cells, a subset of gamma delta (γδ) T cells that constitute the major population of circulating γδ T cells in peripheral blood.[1][3]

The activation of Vγ9Vδ2 T cells by HDMAPP is extraordinarily potent, with a bioactivity observed at concentrations as low as 0.1 nM, making it thousands to millions of times more potent than other natural phosphoantigens like isopentenyl pyrophosphate (IPP).[1][3] This potent activation triggers a cascade of effector functions, including robust proliferation, cytokine secretion, and potent cytotoxicity against infected or transformed cells. This unique and powerful immune response has positioned HDMAPP and the Vγ9Vδ2 T cell axis as a promising area for the development of novel immunotherapies against infectious diseases and cancer.

The Molecular Mechanism of Vγ9Vδ2 T Cell Activation by HDMAPP

The activation of Vγ9Vδ2 T cells by HDMAPP is a complex process that relies on the interplay between the T cell receptor (TCR) and a family of cell surface molecules known as butyrophilins.

The Central Role of Butyrophilin 3A1 (BTN3A1)

The recognition of HDMAPP is not a direct interaction with the Vγ9Vδ2 TCR. Instead, it is mediated by the butyrophilin 3A1 (BTN3A1) molecule expressed on the surface of various cells, including antigen-presenting cells and tumor cells.[2][5] HDMAPP binds to the intracellular B30.2 domain of BTN3A1.[1][2] This binding event induces a conformational change in the extracellular domain of BTN3A1, which is then recognized by the Vγ9Vδ2 TCR. Isothermal titration calorimetry studies have shown that HDMAPP binds to the B30.2 domain of BTN3A1 with a high affinity (approximately 0.5 µM), which is about 1,000-fold stronger than the binding of the endogenous phosphoantigen IPP (approximately 0.5 mM).[6][7] This significant difference in binding affinity correlates with the vastly superior potency of HDMAPP in activating Vγ9Vδ2 T cells.[6]

The activation signal is further potentiated by the interaction between BTN3A1 and another butyrophilin family member, BTN2A1, forming a receptor complex that is detectable by the Vγ9Vδ2 TCR.[8][9]

Vγ9Vδ2 T Cell Receptor (TCR) Engagement and Downstream Signaling

The conformational change in BTN3A1 triggered by HDMAPP binding allows for the engagement of the Vγ9Vδ2 TCR. This interaction initiates a downstream signaling cascade within the Vγ9Vδ2 T cell, leading to cellular activation. Unlike conventional αβ T cells, Vγ9Vδ2 T cell activation by phosphoantigens does not require classical peptide presentation by major histocompatibility complex (MHC) molecules.[10] The signaling pathway involves the activation of key kinases and transcription factors, culminating in the expression of genes associated with proliferation, cytokine production, and cytotoxicity.

Figure 1: Simplified signaling pathway of HDMAPP-mediated Vγ9Vδ2 T cell activation.

Key Biological Activities of HDMAPP-Stimulated Vγ9Vδ2 T Cells

The activation of Vγ9Vδ2 T cells by HDMAPP unleashes a potent and multifaceted anti-tumor and anti-microbial response.

Proliferation

Upon stimulation with HDMAPP, Vγ9Vδ2 T cells undergo robust proliferation, leading to a significant expansion of this effector cell population. This proliferative capacity is crucial for mounting an effective immune response. The expansion is typically supported by the addition of cytokines such as Interleukin-2 (IL-2).[11][12]

Cytokine Production

HDMAPP-activated Vγ9Vδ2 T cells are prolific producers of pro-inflammatory cytokines, most notably Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).[6][10] These cytokines play a critical role in orchestrating the broader immune response, including the activation of other immune cells like macrophages and dendritic cells, and enhancing antigen presentation.[13] Studies have also shown that under certain conditions, these cells can produce other cytokines like IL-17A.[11][14]

Cytotoxicity

A hallmark of activated Vγ9Vδ2 T cells is their potent cytotoxic activity against a wide range of target cells, including various cancer cell lines and pathogen-infected cells.[12][15][16] This killing is mediated through the release of cytotoxic granules containing perforin and granzymes, which induce apoptosis in the target cells.[17] Furthermore, upon activation, Vγ9Vδ2 T cells can express CD16 (FcγRIIIa), enabling them to participate in antibody-dependent cell-mediated cytotoxicity (ADCC).[18]

Experimental Methodologies for Studying HDMAPP Activity

A variety of well-established protocols are available to investigate the biological effects of HDMAPP on human immune cells.

Isolation and Expansion of Human Vγ9Vδ2 T Cells

A critical first step for in vitro studies is the isolation and expansion of a pure population of Vγ9Vδ2 T cells.

Protocol 1: Isolation and Expansion of Vγ9Vδ2 T cells from PBMCs

-

PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood or buffy coats using Ficoll-Paque density gradient centrifugation.[10][12]

-

Vγ9Vδ2 T cell Expansion:

-

Culture PBMCs at a density of 1x10^6 cells/mL in a complete cell culture medium (e.g., RPMI 1640 or X-vivo 15) supplemented with 5-10% human serum or fetal bovine serum.[12]

-

Stimulate the cells with HDMAPP at a concentration range of 50-200 nM.[11] Alternatively, zoledronic acid (1-10 µM) can be used to induce the endogenous production of IPP, which also activates Vγ9Vδ2 T cells.[12][19]

-

Add recombinant human Interleukin-2 (rIL-2) at a concentration of 100-1000 U/mL to the culture on day 2 and supplement with fresh medium and IL-2 every 2-3 days to promote proliferation.[11][12]

-

The expansion of Vγ9Vδ2 T cells can be monitored over 9-14 days.[11][20] The purity of the expanded population should be assessed by flow cytometry using antibodies against CD3 and Vδ2 TCR.

-

-

Vγ9Vδ2 T cell Purification (Optional): For experiments requiring a highly pure population, Vγ9Vδ2 T cells can be isolated from expanded cultures using magnetic-activated cell sorting (MACS) with anti-TCRγδ microbeads.[10][11] Purity of >98% can be achieved.[10]

Sources

- 1. (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 2. Vγ9Vδ2 T cell activation by strongly agonistic nucleotidic phosphoantigens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (E)-4-Hydroxy-3-methyl-but-2-enyl_pyrophosphate [chemeurope.com]

- 4. Frontiers | Microbial (E)-4-hydroxy-3-methylbut-2-enyl pyrophosphate reductase (IspH) and its biotechnological potential: A mini review [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Transcriptome Signature of Vγ9Vδ2 T Cells Treated With Phosphoantigens and Notch Inhibitor Reveals Interplay Between TCR and Notch Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The intracellular B30.2 domain of Butyrophilin 3A1 binds phosphoantigens to mediate activation of human Vγ9Vδ2 T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ligand-induced interactions between butyrophilin 2A1 and 3A1 internal domains in the HMBPP receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | New Insights Into the Regulation of γδ T Cells by BTN3A and Other BTN/BTNL in Tumor Immunity [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. Vγ9Vδ2 T cells expanded with vitamin C combined with HMBPP in vitro inhibit intracellular Mycobacterium tuberculosis growth - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Vγ9Vδ2 T Cells Concurrently Kill Cancer Cells and Cross-Present Tumor Antigens [frontiersin.org]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | Vγ9Vδ2 T cells expanded with vitamin C combined with HMBPP in vitro inhibit intracellular Mycobacterium tuberculosis growth [frontiersin.org]

- 15. Potentiating Vγ9Vδ2 T cell proliferation and assessing their cytotoxicity towards adherent cancer cells at the single cell level - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Prolonged (E)-4-Hydroxy-3-Methyl-But-2-Enyl Pyrophosphate-Driven Antimicrobial and Cytotoxic Responses of Pulmonary and Systemic Vγ2Vδ2 T Cells in Macaques - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Role of Vγ9vδ2 T lymphocytes in infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Vγ9Vδ2 T Cells Concurrently Kill Cancer Cells and Cross-Present Tumor Antigens - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Vγ9Vδ2 T Cells Concurrently Kill Cancer Cells and Cross-Present Tumor Antigens - PubMed [pubmed.ncbi.nlm.nih.gov]

The Sentinel Molecule: A Technical Guide to the Discovery and History of HMBPP as a Phosphoantigen

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) as a potent activator of human Vγ9Vδ2 T cells represents a paradigm shift in our understanding of innate-like T cell immunology. This technical guide provides an in-depth exploration of the historical context, pivotal discoveries, and key experimental methodologies that led to the identification and characterization of HMBPP as a critical phosphoantigen. We will delve into the molecular mechanisms of HMBPP recognition, the signaling cascades it initiates, and the experimental protocols that form the bedrock of research in this field. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to leverage the unique biology of Vγ9Vδ2 T cells for therapeutic innovation.

Introduction: The Enigma of γδ T Cell Activation

Gamma-delta (γδ) T cells, a distinct lineage of T lymphocytes, have long intrigued immunologists with their unique T cell receptor (TCR) and their role as a bridge between innate and adaptive immunity. Unlike their αβ T cell counterparts, which primarily recognize peptide antigens presented by major histocompatibility complex (MHC) molecules, many γδ T cells respond to a class of small, non-peptidic molecules. The major subset of human peripheral blood γδ T cells, expressing the Vγ9Vδ2 TCR, were observed to proliferate in response to various microbial extracts, yet the precise nature of the activating ligand remained elusive for many years.[1][2] This early observation set the stage for a fascinating journey of discovery into the world of phosphoantigens.

A significant breakthrough came from studies involving nitrogen-containing bisphosphonates (N-BPs), drugs used to treat bone disorders. It was discovered that N-BPs induce the accumulation of an endogenous metabolite, isopentenyl pyrophosphate (IPP), by inhibiting the mevalonate pathway.[3][4] This accumulation of IPP was shown to activate Vγ9Vδ2 T cells, providing the first concrete evidence that small pyrophosphate-containing molecules were the key to unlocking the reactivity of this enigmatic T cell subset.[3][4] However, the potency of IPP in activating Vγ9Vδ2 T cells was relatively low, suggesting that a more potent, and perhaps exogenous, ligand existed.

The Discovery of HMBPP: A Paradigm Shift

The quest for the primary activating ligand of Vγ9Vδ2 T cells culminated in a landmark study published in 2001 by Hintz and colleagues. Their work elegantly demonstrated that the microbial metabolite (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) was the key activating molecule.[5][6]

The Experimental Journey to Identify HMBPP

The identification of HMBPP was a meticulous process of biochemical purification and characterization. The researchers utilized mutant strains of Escherichia coli with defects in the non-mevalonate (MEP) pathway of isoprenoid biosynthesis.[5][6] This pathway, absent in humans but essential for many bacteria and parasites, produces isoprenoid precursors.[5]

By creating a knockout of the lytB gene, the penultimate step in the MEP pathway, they caused the accumulation of the substrate for the LytB enzyme. This accumulated compound was then purified from bacterial lysates using a multi-step process.

Experimental Protocol: Purification of HMBPP from E. coli ΔlytB Mutant

Objective: To isolate and purify the Vγ9Vδ2 T cell-activating compound from a bacterial source.

Methodology:

-

Bacterial Culture and Lysis:

-

Culture a large volume of E. coli ΔlytB mutant strain to late logarithmic phase.

-

Harvest the bacterial cells by centrifugation.

-

Lyse the cells using a suitable method, such as sonication or French press, in a buffered solution to release the intracellular contents.

-

Clarify the lysate by high-speed centrifugation to remove cellular debris.

-

-

Anion Exchange Chromatography:

-

Apply the clarified lysate to a strong anion exchange chromatography column (e.g., Q-Sepharose).

-

Wash the column extensively to remove unbound and weakly bound molecules.

-

Elute the bound molecules using a salt gradient (e.g., 0-1 M NaCl).

-

Collect fractions and assay each for its ability to stimulate the proliferation of a Vγ9Vδ2 T cell line.

-

-

Further Purification by HPLC:

-

Pool the active fractions from the anion exchange chromatography.

-

Subject the pooled fractions to further purification using high-performance liquid chromatography (HPLC), employing a combination of anion exchange and reverse-phase columns to achieve high purity.

-

Continuously monitor the eluate for Vγ9Vδ2 T cell-stimulating activity.

-

-

Structural Identification:

This rigorous approach led to the unequivocal identification of the highly potent Vγ9Vδ2 T cell activator as (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP).[5][6]

The Potency of HMBPP: A Molecular Sentinel

The discovery of HMBPP was remarkable not only for its novelty but also for its extraordinary potency. HMBPP was found to be 10,000 to 1,000,000 times more potent than IPP in activating Vγ9Vδ2 T cells, with a bioactivity in the picomolar to nanomolar range.[5][7] This vast difference in potency underscores the role of Vγ9Vδ2 T cells as sentinels of microbial infection, capable of detecting minute quantities of this foreign metabolite.

| Phosphoantigen | EC₅₀ for Vγ9Vδ2 T cell Activation | Source |

| HMBPP | ~0.1 nM | Microbial (MEP pathway)[5] |

| IPP | ~1 µM | Endogenous (Mevalonate pathway)[8] |

The Molecular Machinery of HMBPP Recognition

The identification of HMBPP opened a new chapter in understanding Vγ9Vδ2 T cell biology: how is this small molecule recognized and how does it trigger such a potent immune response? The answer lies in a family of cell surface proteins called Butyrophilins.

Butyrophilin 3A1 (BTN3A1): The Intracellular Sensor

Initial studies indicated that the activation of Vγ9Vδ2 T cells by phosphoantigens was dependent on cell-cell contact and required the presence of antigen-presenting cells (APCs).[9] This led to the search for a specific presenting molecule. Landmark studies identified Butyrophilin 3A1 (BTN3A1), a member of the B7 superfamily, as the critical molecule required for phosphoantigen-mediated activation of Vγ9Vδ2 T cells.[9][10]

The mechanism of BTN3A1-mediated recognition, however, proved to be unconventional. Instead of binding to the extracellular domain, as is typical for TCR-ligand interactions, HMBPP was found to bind to the intracellular B30.2 domain of BTN3A1.[6][8][11] This "inside-out" signaling model proposes that the binding of HMBPP to the intracellular domain of BTN3A1 induces a conformational change that is transmitted to the extracellular domain, rendering it recognizable by the Vγ9Vδ2 TCR.[6]

Butyrophilin 2A1 (BTN2A1): The Essential Co-factor

Further research revealed that BTN3A1 alone is not sufficient for phosphoantigen sensing. Another member of the butyrophilin family, Butyrophilin 2A1 (BTN2A1), was identified as an essential co-factor.[12] BTN2A1 forms a heterodimer with BTN3A1 on the cell surface.[7][12] The current model suggests that HMBPP acts as a "molecular glue," stabilizing an interaction between the intracellular domains of BTN3A1 and BTN2A1.[13] This intracellular event triggers a conformational change in the extracellular domains of the BTN3A1/BTN2A1 heterodimer, creating a composite ligand that is then recognized by the Vγ9Vδ2 TCR.[7][12]

Vγ9Vδ2 T Cell Activation: From Signal to Effector Function

The engagement of the Vγ9Vδ2 TCR by the HMBPP-loaded BTN3A1/BTN2A1 complex initiates a signaling cascade within the T cell, leading to its activation, proliferation, and the execution of effector functions.

The Vγ9Vδ2 T Cell Signaling Pathway

The signaling pathway downstream of the Vγ9Vδ2 TCR shares many components with the conventional αβ TCR signaling cascade.

Upon TCR engagement, the tyrosine kinase Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex associated with the TCR. This creates docking sites for ZAP-70, another tyrosine kinase, which in turn phosphorylates the adaptor proteins LAT and SLP-76.[10][14][15] This leads to the activation of downstream signaling pathways, including the PLCγ1-mediated generation of IP₃ and DAG, resulting in calcium flux and the activation of transcription factors such as NFAT and NF-κB.[16] These transcription factors then orchestrate the cellular response.

Effector Functions of Activated Vγ9Vδ2 T Cells

Activated Vγ9Vδ2 T cells are potent effector cells capable of:

-

Cytokine Production: Rapidly producing pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α).

-

Cytotoxicity: Directly killing target cells, such as tumor cells or infected cells, through the release of cytotoxic granules containing perforin and granzymes.

-

Proliferation: Undergoing robust clonal expansion to mount a significant immune response.

Experimental Protocol: Vγ9Vδ2 T Cell Activation and Effector Function Assays

Objective: To measure the activation, proliferation, and cytotoxic capacity of Vγ9Vδ2 T cells in response to HMBPP.

Methodology:

-

Isolation and Expansion of Vγ9Vδ2 T Cells:

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.

-

Culture PBMCs in the presence of HMBPP (e.g., 1 µM) and interleukin-2 (IL-2) (e.g., 100 U/mL) for 10-14 days to selectively expand the Vγ9Vδ2 T cell population.

-

Verify the purity of the expanded Vγ9Vδ2 T cell population by flow cytometry using antibodies against the Vδ2 TCR.

-

-

T Cell Proliferation Assay:

-

Label PBMCs with a proliferation-tracking dye (e.g., CFSE).

-

Culture the labeled PBMCs with varying concentrations of HMBPP for 3-5 days.

-

Analyze the dilution of the proliferation dye in the Vγ9Vδ2 T cell population by flow cytometry to quantify cell division.

-

-

Intracellular Cytokine Staining:

-

Co-culture expanded Vγ9Vδ2 T cells with HMBPP-pulsed target cells (e.g., Daudi lymphoma cells) for 4-6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A).

-

Fix and permeabilize the cells.

-

Stain for intracellular IFN-γ and TNF-α using fluorescently labeled antibodies.

-

Analyze the percentage of cytokine-producing Vγ9Vδ2 T cells by flow cytometry.

-

-

Cytotoxicity Assay:

-

Label target tumor cells with a fluorescent dye (e.g., Calcein-AM) or a radioactive isotope (e.g., ⁵¹Cr).

-

Co-culture the labeled target cells with expanded Vγ9Vδ2 T cells at various effector-to-target ratios for 4 hours.

-

Measure the release of the dye or isotope from the lysed target cells to quantify the cytotoxic activity of the Vγ9Vδ2 T cells.

-

Conclusion and Future Directions

The discovery of HMBPP as a potent phosphoantigen has revolutionized our understanding of γδ T cell biology and opened up new avenues for therapeutic intervention. The "inside-out" signaling mechanism mediated by BTN3A1 and BTN2A1 represents a novel paradigm in T cell activation. The ability of Vγ9Vδ2 T cells to recognize this microbial metabolite highlights their crucial role in immune surveillance against a broad range of pathogens.

The potent anti-tumor activity of Vγ9Vδ2 T cells, which can be harnessed by stimulating them with HMBPP or by using N-BPs to increase endogenous IPP levels, has made them an attractive target for cancer immunotherapy. Current research is focused on developing novel strategies to enhance the efficacy and persistence of Vγ9Vδ2 T cell-based therapies, including the development of more potent and stable phosphoantigen analogs and combination therapies with other immunomodulatory agents. The continued exploration of the intricate biology of HMBPP and its interaction with the host immune system promises to yield further insights and novel therapeutic opportunities.

References

- Abbas, A. K., Lichtman, A. H., & Pillai, S. (2020). Cellular and Molecular Immunology. Elsevier.

-

Karunakaran, M. M., Willcox, C. R., & Willcox, B. E. (2020). Butyrophilin-2A1 Directly Binds Germline-Encoded Regions of the Vγ9Vδ2 TCR and Is Essential for Phosphoantigen Sensing. Immunity, 52(3), 487–498.e6. [Link]

-

Hintz, M., Reichenberg, A., Altincicek, B., Bahr, U., Gschwind, R. M., Kollas, A. K., Beck, E., Wiesner, J., Eberl, M., & Jomaa, H. (2001). Identification of (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate as a major activator for human gammadelta T cells in Escherichia coli. FEBS letters, 509(2), 317–322. [Link]

- Wang, H., & Morita, C. T. (2015). ZAP-70 is required for the Vγ2Vδ2 T cell response to phosphoantigen. The Journal of Immunology, 194(1 Supplement), 123.18.

- Puan, K. J., Jin, J., Wang, H., & Morita, C. T. (2007). Preferential recognition of a microbial metabolite by human Vgamma2Vdelta2 T cells. The Journal of infectious diseases, 196(3), 466–474.

- Rigau, M., Ostroussov, V., Gschwind, R. M., Constant, P., & Fournié, J. J. (2020). Vγ9Vδ2 T cells recognize butyrophilin 2A1 and 3A1 heteromers. Science immunology, 5(43), eaay5516.

- Harly, C., Guillaume, Y., Nédellec, S., Peigné, C. M., Mönkkönen, H., Mönkkönen, J., ... & Scotet, E. (2012). Key implication of butyrophilin 3A1 in the specific activation of human Vγ9Vδ2 T cells. Blood, 120(11), 2269–2279.

-

De Libero, G., & Mori, L. (2015). Phosphoantigen presentation to TCR γδ cells, a conundrum getting less gray zones. Frontiers in immunology, 6, 673. [Link]

- Yang, Y., Li, Y., Wu, Y., & Li, Y. (2023). Phosphoantigens glue butyrophilin 3A1 and 2A1 to activate Vγ9Vδ2 T cells.

- Tanaka, Y., Morita, C. T., Tanaka, Y., Nieves, E., Brenner, M. B., & Bloom, B. R. (1995). Natural and synthetic non-peptide antigens recognized by human gamma delta T cells.

- Eberl, M., Hintz, M., Reichenberg, A., Kollas, A. K., Wiesner, J., & Jomaa, H. (2003).

-

Mohammed, F., Willcox, C. R., & Willcox, B. E. (2023). A brief molecular history of Vγ9Vδ2 TCR-mediated phosphoantigen sensing. Immunological reviews, 317(1), 70-87. [Link]

-

Gu, S., Sachleben, J. R., Boughter, C. T., Nawrocka, W. I., Borowska, M. T., Tarrasch, J. T., ... & Adams, E. J. (2017). Phosphoantigen-induced conformational change of butyrophilin 3A1 (BTN3A1) and its implication on Vγ9Vδ2 T cell activation. Proceedings of the National Academy of Sciences, 114(35), E7311-E7320. [Link]

-

Sandstrom, A., Peigné, C. M., Lézin, A., Mattar, J., Harly, C., Scotet, E., ... & Adams, E. J. (2014). The intracellular B30. 2 domain of butyrophilin 3A1 binds phosphoantigens to mediate activation of human Vγ9Vδ2 T cells. Immunity, 40(4), 490-500. [Link]

-

Hsiao, C. H. C., Lin, X., & Wiemer, A. J. (2022). Generation of effector Vγ9Vδ2 T cells and evaluation of their response to phosphoantigen-loaded cells. STAR protocols, 3(2), 101402. [Link]

- Morita, C. T., Jin, C., Sarikonda, G., & Wang, H. (2007). Nonpeptide antigens, presentation mechanisms, and immunological memory of human Vγ2Vδ2 T cells: discriminating friend from foe through the recognition of prenyl pyrophosphate antigens. Immunological reviews, 215(1), 59-76.

-

Herper, S., Schmolka, N., & Silva-Santos, B. (2015). Five layers of receptor signaling in γδ T cell differentiation and activation. Frontiers in immunology, 6, 33. [Link]

-

Sato, K., Kimura, S., Sugaya, M., Miyamoto, A., Uchida, T., & Tomomatsu, J. (2010). Isopentenyl Pyrophosphate (IPP), a Metabolite produced in Myeloma Cells Induces the Chemotaxis of γδT Cells. Blood, 116(21), 2766. [Link]

- Poccia, F., Battistini, L., Cipriani, B., Gougeon, M. L., & Bonneville, M. (1996). Identification of M. tuberculosis-specific human γδ T cell antigens. The Journal of Immunology, 157(11), 4839-4845.

- Tanaka, Y., Sano, S., Nieves, E., De Libero, G., Rosa, D., Modlin, R. L., ... & Morita, C. T. (1994). Nonpeptide ligands for human gamma delta T cells. Proceedings of the National Academy of Sciences, 91(17), 8175-8179.

- Constant, P., Davodeau, F., Peyrat, M. A., Poquet, Y., Puzo, G., Bonneville, M., & Fournié, J. J. (1994). Stimulation of human gamma delta T cells by nonpeptidic mycobacterial ligands. Science, 264(5156), 267-270.

- Rincon, M., & Flavell, R. A. (2000). T-cell subsets and the role of cytokines in T-cell differentiation. The Scientific World Journal, 1, 952-964.

-

Chen, Z. W. (2012). Multifunctional immune responses of HMBPP-specific Vγ2Vδ2 T cells in M. tuberculosis and other infections. Cellular & molecular immunology, 9(1), 12-18. [Link]

-

Hsiao, C. H. C., Lin, X., & Wiemer, A. J. (2018). HMBPP analog prodrugs bypass energy-dependent uptake to promote efficient BTN3A1-mediated malignant cell lysis by Vγ9Vδ2 T lymphocyte effectors. Oncoimmunology, 7(1), e1375902. [Link]

-

Herrmann, T., Fichtner, A. S., & Karunakaran, M. M. (2020). An update on the molecular basis of phosphoantigen recognition by Vγ9Vδ2 T cells. Cells, 9(6), 1335. [Link]

-

Laplagne, C., Ligat, L., Foote, J., Lopez, F., Fournié, J. J., Laurent, C., ... & Poupot, M. (2021). Self-activation of Vγ9Vδ2 T cells by exogenous phosphoantigens involves TCR and butyrophilins. Journal of leukocyte biology, 110(3), 573-583. [Link]

- Wang, H., & Morita, C. T. (2015). The role of butyrophilin 3A in Vγ2Vδ2 T cell responses to phosphoantigen. The Journal of Immunology, 194(1 Supplement), 123.19.

- Vantourout, P., & Hayday, A. (2013). Six-of-the-best: unique contributions of γδ T cells to immunology. Nature reviews. Immunology, 13(2), 88-100.

- Kunzmann, V., Bauer, E., Feurle, J., Weissinger, F., Tony, H. P., & Wilhelm, M. (2000). Stimulation of γδ T cells by aminobisphosphonates and induction of antiplasma cell activity in multiple myeloma. Blood, 96(2), 384-392.

Sources

- 1. A Brief Molecular History of Vγ9Vδ2 TCR‐Mediated Phosphoantigen Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Intracellular radar: Understanding γδ T cell immune surveillance and implications for clinical strategies in oncology [frontiersin.org]

- 3. Five Layers of Receptor Signaling in γδ T-Cell Differentiation and Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. BTN3A1 discriminates γδ T cell phosphoantigens from non-antigenic small molecules via a conformational sensor in its B30.2 domain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vγ9Vδ2 T cells recognize butyrophilin 2A1 and 3A1 heteromers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The intracellular B30.2 domain of Butyrophilin 3A1 binds phosphoantigens to mediate activation of human Vγ9Vδ2 T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The adaptor molecules LAT and SLP-76 are specifically targeted by Yersinia to inhibit T cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. T cell receptor–dependent S-acylation of ZAP-70 controls activation of T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Butyrophilin-2A1 Directly Binds Germline-Encoded Regions of the Vγ9Vδ2 TCR and Is Essential for Phosphoantigen Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Engineering γδ T Cells: Recognizing and Activating on Their Own Way [frontiersin.org]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. ZAP-70: An Essential Kinase in T-cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

An In-Depth Technical Guide to the In Vitro Effects of HDMAPP on Peripheral Blood Mononuclear Cells (PBMCs)

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the in vitro effects of (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HDMAPP) on human peripheral blood mononuclear cells (PBMCs). HDMAPP is a potent phosphoantigen that selectively activates Vγ9Vδ2 T cells, a subset of γδ T cells with significant potential in cancer immunotherapy.[1][2][3] This document delves into the molecular mechanisms of HDMAPP-mediated Vγ9Vδ2 T cell activation, offers detailed, field-proven protocols for essential immunological assays, and provides insights into data interpretation. The methodologies described herein are designed to ensure scientific integrity and reproducibility, empowering researchers to robustly characterize the cellular and functional consequences of HDMAPP stimulation.

Introduction: The Significance of HDMAPP and Vγ9Vδ2 T Cells

Gamma-delta (γδ) T cells are a unique lineage of lymphocytes that bridge the innate and adaptive immune systems.[4] Unlike conventional αβ T cells, which recognize peptide antigens presented by major histocompatibility complex (MHC) molecules, many γδ T cells, particularly the Vγ9Vδ2 subset prevalent in human peripheral blood, recognize small, non-peptidic phosphoantigens.[5][6]

HDMAPP is an intermediate of the non-mevalonate (or MEP) pathway of isoprenoid biosynthesis found in many bacteria and parasites. It is one of the most potent natural phosphoantigens known to activate Vγ9Vδ2 T cells, with an ED50 in the nanomolar range.[2] This potent activation makes HDMAPP a valuable tool for studying Vγ9Vδ2 T cell biology and a promising candidate for immunotherapeutic applications. Upon activation, Vγ9Vδ2 T cells exhibit a range of effector functions, including proliferation, cytokine production (e.g., IFN-γ and TNF-α), and potent cytotoxicity against tumor cells and infected cells.[3][7][8]

The study of HDMAPP's effects on PBMCs provides a physiologically relevant in vitro model, as it encompasses the interplay between Vγ9Vδ2 T cells and other immune cell populations, such as monocytes, which can act as antigen-presenting cells.[5] Understanding these interactions is crucial for the development of novel γδ T cell-based therapies.

Molecular Mechanism of HDMAPP-Mediated Vγ9Vδ2 T Cell Activation

The activation of Vγ9Vδ2 T cells by HDMAPP is a complex process initiated by the interaction of HDMAPP with the intracellular B30.2 domain of Butyrophilin 3A1 (BTN3A1), a transmembrane protein.[2][9][10] This binding event is thought to induce a conformational change in the extracellular domain of BTN3A1, which is then recognized by the Vγ9Vδ2 T cell receptor (TCR).[11]

Key Players in the Signaling Cascade:

-

HDMAPP: The phosphoantigen agonist that initiates the signaling cascade.

-

Butyrophilin 3A1 (BTN3A1): A transmembrane protein that binds HDMAPP intracellularly and is essential for Vγ9Vδ2 T cell activation.[9][10]

-

Vγ9Vδ2 T Cell Receptor (TCR): The receptor on the surface of Vγ9Vδ2 T cells that recognizes the conformational change in BTN3A1.

The binding affinity of HDMAPP to the B30.2 domain of BTN3A1 is significantly higher than that of the endogenous phosphoantigen isopentenyl pyrophosphate (IPP), which correlates with its greater potency in activating Vγ9Vδ2 T cells.[1][9]

Caption: HDMAPP-mediated Vγ9Vδ2 T cell activation pathway.

Core Methodologies for Investigating HDMAPP Effects on PBMCs

This section provides detailed protocols for the fundamental assays used to characterize the in vitro effects of HDMAPP on PBMCs.

PBMC Isolation from Whole Blood

Scientific Rationale: The initial and most critical step is the isolation of a pure and viable population of PBMCs. Density gradient centrifugation is the gold standard method, separating mononuclear cells (lymphocytes and monocytes) from granulocytes and red blood cells based on their different densities.[12]

Step-by-Step Protocol: [12][13][14]

-

Blood Collection: Collect whole blood from healthy donors in tubes containing an anticoagulant (e.g., heparin or EDTA).

-

Dilution: Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS) at room temperature. This reduces the viscosity and improves the separation.

-

Density Gradient: Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™ or Lymphoprep™) in a conical tube. A 2:1 ratio of diluted blood to density gradient medium is recommended.

-

Centrifugation: Centrifuge at 400-900 x g for 20-30 minutes at room temperature with the brake off. This prevents disruption of the PBMC layer.

-

Harvesting: After centrifugation, a distinct white, "buffy" coat containing the PBMCs will be visible at the plasma-density gradient interface. Carefully aspirate this layer using a sterile pipette.

-

Washing: Transfer the collected PBMCs to a new tube and wash with PBS to remove any remaining platelets and density gradient medium. Centrifuge at 300 x g for 10 minutes. Repeat the wash step at least twice.

-

Cell Counting and Viability: Resuspend the final cell pellet in complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum and 1% penicillin-streptomycin). Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion or an automated cell counter.

Caption: Workflow for PBMC isolation by density gradient centrifugation.

Vγ9Vδ2 T Cell Proliferation Assay

Scientific Rationale: A hallmark of Vγ9Vδ2 T cell activation by HDMAPP is robust proliferation. The Carboxyfluorescein succinimidyl ester (CFSE) dilution assay is a widely used method to track cell division.[15] CFSE is a fluorescent dye that covalently labels intracellular proteins. With each cell division, the dye is equally distributed between daughter cells, resulting in a halving of fluorescence intensity that can be quantified by flow cytometry.[15][16]

Step-by-Step Protocol: [15][17]

-

CFSE Labeling:

-

Resuspend freshly isolated PBMCs at 1 x 10^6 cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 0.5-5 µM (optimization is recommended).

-

Incubate for 10-15 minutes at 37°C, protected from light.

-

Quench the staining reaction by adding 5 volumes of ice-cold complete medium.

-

Wash the cells twice with complete medium to remove unbound CFSE.

-

-

Cell Culture and Stimulation:

-

Resuspend the CFSE-labeled PBMCs at 1 x 10^6 cells/mL in complete medium.

-

Plate the cells in a 96-well round-bottom plate.

-

Add HDMAPP to the desired final concentration (e.g., 10 nM - 1 µM). Include an unstimulated control.

-

For optimal proliferation, co-stimulation with a low concentration of Interleukin-2 (IL-2) (e.g., 10-100 U/mL) is often required.

-

Culture for 5-7 days at 37°C in a 5% CO2 incubator.

-

-

Flow Cytometry Analysis:

-

Harvest the cells and wash them with PBS containing 2% FBS.

-

Stain with fluorescently labeled antibodies against surface markers to identify Vγ9Vδ2 T cells (e.g., anti-CD3, anti-TCR Vδ2).

-

Acquire the samples on a flow cytometer, ensuring the CFSE signal is detected in the appropriate channel (typically FITC).

-

Analyze the data by gating on the Vγ9Vδ2 T cell population and examining the histogram of CFSE fluorescence. Each peak of reduced fluorescence represents a successive generation of cell division.

-

Data Presentation:

| Treatment Group | % Proliferated Vγ9Vδ2 T Cells (Mean ± SD) | Proliferation Index (Mean ± SD) |

| Unstimulated Control | 2.1 ± 0.8 | 1.05 ± 0.03 |

| HDMAPP (100 nM) | 85.4 ± 5.2 | 4.2 ± 0.3 |

| HDMAPP (100 nM) + IL-2 (50 U/mL) | 95.7 ± 2.1 | 6.8 ± 0.5 |

Cytokine Release Assay

Scientific Rationale: Activated Vγ9Vδ2 T cells are potent producers of pro-inflammatory cytokines, which are key mediators of their anti-tumor and anti-microbial functions.[18] Measuring the concentration of cytokines in the culture supernatant provides a quantitative assessment of the cellular response to HDMAPP. Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead-based assays (e.g., Luminex) are standard methods for this purpose.[19][20]

Step-by-Step Protocol:

-

Cell Culture and Stimulation:

-

Plate freshly isolated PBMCs at 1 x 10^6 cells/mL in a 96-well plate.

-

Add HDMAPP at various concentrations. Include an unstimulated control and a positive control (e.g., PHA or anti-CD3/CD28 beads).

-

Incubate for 24-72 hours at 37°C in a 5% CO2 incubator.

-

-

Supernatant Collection:

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the culture supernatant without disturbing the cell pellet.

-

Store the supernatant at -80°C until analysis.

-

-

Cytokine Quantification:

-

Perform ELISA or a multiplex bead-based assay for key cytokines such as IFN-γ and TNF-α according to the manufacturer's instructions.

-

Generate a standard curve using recombinant cytokine standards to accurately quantify the cytokine concentrations in the samples.

-

Data Presentation:

| Treatment Group | IFN-γ (pg/mL) (Mean ± SD) | TNF-α (pg/mL) (Mean ± SD) |

| Unstimulated Control | < 10 | < 15 |

| HDMAPP (10 nM) | 550 ± 80 | 320 ± 55 |

| HDMAPP (100 nM) | 2500 ± 310 | 1800 ± 250 |

| HDMAPP (1 µM) | 4800 ± 550 | 3500 ± 420 |

Intracellular Cytokine Staining (ICS)

Scientific Rationale: While supernatant analysis provides information on the overall cytokine production, intracellular cytokine staining (ICS) combined with flow cytometry allows for the identification of the specific cell subsets responsible for cytokine production at a single-cell level.[21][22] This is crucial for confirming that Vγ9Vδ2 T cells are the primary source of cytokines in response to HDMAPP.

Step-by-Step Protocol: [22][23]

-

Cell Stimulation with Protein Transport Inhibitor:

-

Stimulate PBMCs with HDMAPP as described for the cytokine release assay.

-

For the final 4-6 hours of the incubation period, add a protein transport inhibitor (e.g., Brefeldin A or Monensin). This blocks the secretion of cytokines, causing them to accumulate inside the cell.[23]

-

-

Surface Marker Staining:

-

Harvest the cells and stain with antibodies against surface markers (e.g., anti-CD3, anti-TCR Vδ2) to identify the Vγ9Vδ2 T cell population.

-

-

Fixation and Permeabilization:

-

Wash the cells and then fix them with a fixation buffer (e.g., 2-4% paraformaldehyde) to preserve the cell structure.

-

Permeabilize the cell membrane using a permeabilization buffer (e.g., containing saponin or a mild detergent) to allow the intracellular antibodies to enter the cell.

-

-

Intracellular Staining:

-

Incubate the fixed and permeabilized cells with fluorescently labeled antibodies against the cytokines of interest (e.g., anti-IFN-γ, anti-TNF-α).

-

-

Flow Cytometry Analysis:

-

Acquire the samples on a flow cytometer.

-

Analyze the data by first gating on the Vγ9Vδ2 T cell population and then quantifying the percentage of these cells that are positive for the intracellular cytokines.

-

Cytotoxicity Assay

Scientific Rationale: A key effector function of activated Vγ9Vδ2 T cells is their ability to kill target cells, such as tumor cell lines.[8] Flow cytometry-based cytotoxicity assays offer a non-radioactive and sensitive alternative to the traditional 51Cr release assay.[24][25] In this assay, target cells are labeled with a fluorescent dye (e.g., CFSE), and cell death is assessed by the uptake of a viability dye (e.g., Propidium Iodide or 7-AAD).

Step-by-Step Protocol: [24][25]

-

Effector Cell Preparation:

-

Expand Vγ9Vδ2 T cells from PBMCs by culturing with HDMAPP and IL-2 for 7-14 days. This generates a large population of effector cells.

-

-

Target Cell Preparation:

-

Select a suitable tumor cell line as a target (e.g., Daudi or K562).

-

Label the target cells with CFSE as described in the proliferation assay protocol.

-

-

Co-culture:

-

Co-culture the expanded Vγ9Vδ2 T cells (effector cells) with the CFSE-labeled target cells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).

-

Include a control with target cells alone to measure spontaneous death.

-

Incubate for 4-6 hours at 37°C.

-

-

Viability Staining and Flow Cytometry:

-

Add a viability dye (e.g., 7-AAD) to the co-culture wells just before analysis.

-

Acquire the samples on a flow cytometer.

-

Analyze the data by gating on the CFSE-positive target cell population and then quantifying the percentage of these cells that are also positive for the viability dye (7-AAD).

-

-

Calculation of Specific Lysis:

-

% Specific Lysis = [ (% 7-AAD+ Targets with Effectors - % 7-AAD+ Targets alone) / (100 - % 7-AAD+ Targets alone) ] * 100

-

Conclusion and Future Directions

This guide provides a robust set of methodologies to dissect the in vitro effects of HDMAPP on PBMCs, with a focus on the activation of Vγ9Vδ2 T cells. By systematically applying these protocols, researchers can gain a comprehensive understanding of the proliferative capacity, cytokine profile, and cytotoxic potential of these potent immune effectors. The insights gained from these studies are fundamental to advancing our knowledge of γδ T cell biology and for the rational design and development of novel immunotherapies targeting this unique T cell subset. Future investigations may explore the transcriptomic and metabolic changes induced by HDMAPP, further elucidating the intricate molecular pathways governing Vγ9Vδ2 T cell function.

References

-

De Libero, G., & Mori, L. (2021). Transcriptome Signature of Vγ9Vδ2 T Cells Treated With Phosphoantigens and Notch Inhibitor Reveals Interplay Between TCR and Notch Signaling Pathways. Frontiers in Immunology, 12, 707392. [Link]

-

Scotet, E., & Nedellec, S. (2018). Vγ9Vδ2 T cell activation by strongly agonistic nucleotidic phosphoantigens. Oncoimmunology, 7(10), e1489626. [Link]

-

Lo Presti, E., Dieli, F., & Meraviglia, S. (2023). Mechanisms and Applications of γδ T Cells in Anti-Tumor Immunity. Cancers, 15(13), 3469. [Link]

-

Yang, Y., et al. (2023). Phosphoantigens glue butyrophilin 3A1 and 2A1 to activate Vγ9Vδ2 T cells. Nature, 621(7979), 617–623. [Link]

-

Daskapan, A., et al. (2023). Dihydropyrimidine dehydrogenase phenotype in peripheral blood mononuclear cells is related to adverse events of fluoropyrimidine-therapy. Cancer Chemotherapy and Pharmacology, 91(3), 225–232. [Link]

-

Singh, B., et al. (2024). Vγ2Vδ2 T cells expanded by HMBPP + IL-12 exhibit central/effector memory phenotype and enhanced anti-mycobacterial activity. Frontiers in Immunology, 15, 1359649. [Link]

-

Ness-Schwickerath, K. J., & Morita, C. T. (2013). Proinflammatory Vδ2+ T cells populate the human intestinal mucosa and enhance IFN-γ production by colonic αβ T cells. The Journal of Immunology, 191(5), 2253–2264. [Link]

-

Okonkwo, A., et al. (2021). Induction of Exaggerated Cytokine Production in Human Peripheral Blood Mononuclear Cells by a Recombinant SARS-CoV-2 Spike Glycoprotein S1 and Its Inhibition by Dexamethasone. Inflammation, 44(4), 1368–1380. [Link]

-

Alliance for Regenerative Medicine. (2017, October 24). GammaDelta Therapeutics. YouTube. [Link]

-

Li, Y., et al. (2017). Rapid flow cytometry-based assay for the evaluation of γδ T cell-mediated cytotoxicity. Experimental and Therapeutic Medicine, 14(6), 5737–5744. [Link]

-

Lee, J.-H., et al. (2024). The Cytotoxic Potential of Humanized γδ T Cells Against Human Cancer Cell Lines in In Vitro. International Journal of Molecular Sciences, 25(8), 4477. [Link]

-

Sandstrom, A., et al. (2014). The intracellular B30.2 domain of Butyrophilin 3A1 binds phosphoantigens to mediate activation of human Vγ9Vδ2 T cells. Immunity, 40(4), 490–500. [Link]

-

Sriram, G., et al. (2019). Blood mononuclear cells induce accelerated vascular remodeling under acute inflammation in vitro. APL Bioengineering, 3(4), 046104. [Link]

-

Li, Y., et al. (2022). Engineering γδ T Cells: Recognizing and Activating on Their Own Way. Frontiers in Immunology, 13, 857071. [Link]

-

Wang, Y., et al. (2018). Optimized protocols for γδ T cell expansion and lentiviral transduction. Experimental and Therapeutic Medicine, 16(4), 3121–3130. [Link]

-

Juvet, S. (2014, June 3). Any advice for optimizing CFSE proliferation assays for T-cells human PBMC? ResearchGate. [Link]

-

Rohban, E., et al. (2024). Morphological single-cell analysis of peripheral blood mononuclear cells from 390 healthy blood donors with Blood Cell Painting. bioRxiv. [Link]

-

Parigiani, M. (2025). γδ T cell expansion and their use in in vitro cytotoxicity assays. Methods in Cell Biology, 186, 1-17. [Link]

-

Singh, B., et al. (2024). Human T cell response to the phosphoantigen HDMAPP is augmented by APP. ResearchGate. [Link]

-

Rigau, M., et al. (2022). Ligand-induced interactions between butyrophilin 2A1 and 3A1 internal domains in the HMBPP receptor complex. Life Science Alliance, 5(9), e202201479. [Link]

-

Stebbings, R., et al. (2016). Cytokine release assays for the prediction of therapeutic mAb safety in first-in man trials. Journal of Immunotoxicology, 13(3), 374–386. [Link]

-

De Libero, G., & Mori, L. (2021). Transcriptome Signature of Vγ9Vδ2 T Cells Treated With Phosphoantigens and Notch Inhibitor Reveals Interplay Between TCR and Notch Signaling Pathways. ResearchGate. [Link]

-

Yang, Y., et al. (2023). Phosphoantigens glue butyrophilin 3A1 and 2A1 to activate Vγ9Vδ2 T cells. ResearchGate. [Link]

-

Li, Y., et al. (2017). Rapid flow cytometry-based assay for the evaluation of γδ T cell-mediated cytotoxicity. PubMed Central. [Link]

-

Oberg, H., et al. (2023). An optimized cultivation method for future in vivo application of γδ T cells. Frontiers in Immunology, 14, 1205739. [Link]

-

Li, Y., et al. (2025). Mechanisms and Functions of γδ T Cells in Tumor Cell Recognition. Current Gene Therapy, 25(3), 168-178. [Link]

-

Bitesize Bio. (2023, February 3). The Basics of Intracellular Cytokine Staining. YouTube. [Link]

-

Eurofins Discovery. (n.d.). Determine Immune Safety with Vetted Cytokine Release Assay. [Link]

-

Lamichhane, S., et al. (2019). Metabolic Alterations in Human Peripheral Blood Mononuclear Cells Associate with Progression to Islet Autoimmunity and Type 1 Diabetes. Cell Reports Medicine, 1(1), 100001. [Link]

-

Abts, A. (2022, October 19). How to isolate PBMCs from whole blood using density gradient centrifugation. Sartorius. [Link]

-

ProImmune. (n.d.). ProStorm® Cytokine Release Assay. [Link]

-

Mucosal Immunology. (n.d.). Protocol 204_CFSE proliferation assay using T cells derived from SMARTA mice A. [Link]

-

Anilocus. (n.d.). Intracellular Cytokine Staining Protocol. [Link]

-

Rooijakkers, M. H., et al. (2023). γδ T cell-mediated cytotoxicity against patient-derived healthy and cancer cervical organoids. Frontiers in Immunology, 14, 1198642. [Link]

-

Locatelli, F., et al. (2017). Human γδ T-Cells: From Surface Receptors to the Therapy of High-Risk Leukemias. Frontiers in Immunology, 8, 143. [Link]

-

Wiemer, A. J., & Wiemer, D. F. (2016). Structure-activity relationships of butyrophilin 3 ligands. Cellular and Molecular Life Sciences, 73(16), 3053–3063. [Link]

-

JoVE. (2022, August 8). CFSE for quantifying Proliferating Antigen CD4+ T Cells | Protocol Preview. YouTube. [Link]

-

Onuoha, E. O., et al. (2015). Elevated peripheral blood mononuclear cell-derived superoxide production in healthy young black men. American Journal of Physiology-Heart and Circulatory Physiology, 308(6), H626–H632. [Link]

-

Kondo, M., et al. (2005). Anti-Tumor Cytotoxicity of Blood γδ T Cells Expanded from Leukemia Patients Against Autologous Leukemia Cells—Enhancement of the Anti-Tumor Cytotoxicity by Type I IFN. Blood, 106(11), 4059. [Link]

-

Hsiao, C.-H. C., et al. (2016). The butyrophilin 3A1 intracellular domain undergoes a conformational change involving the juxtamembrane region. The Journal of Biological Chemistry, 291(22), 11671–11680. [Link]

-

Ritchlin Lab. (2018). PBMC and Monocyte Isolation from Whole Blood. [Link]

-

Zurbano, M. F., et al. (2023). An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals. PLoS ONE, 18(2), e0282215. [Link]

-

O'Connor, G. (2020). Isolation of PBMCs From Whole Blood v1. ResearchGate. [Link]

Sources

- 1. Transcriptome Signature of Vγ9Vδ2 T Cells Treated With Phosphoantigens and Notch Inhibitor Reveals Interplay Between TCR and Notch Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vγ9Vδ2 T cell activation by strongly agonistic nucleotidic phosphoantigens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms and Applications of γδ T Cells in Anti-Tumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms and Functions of γδ T Cells in Tumor Cell Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Optimized protocols for γδ T cell expansion and lentiviral transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Human γδ T-Cells: From Surface Receptors to the Therapy of High-Risk Leukemias [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | γδ T cell-mediated cytotoxicity against patient-derived healthy and cancer cervical organoids [frontiersin.org]

- 9. The intracellular B30.2 domain of Butyrophilin 3A1 binds phosphoantigens to mediate activation of human Vγ9Vδ2 T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-activity relationships of butyrophilin 3 ligands - PMC [pmc.ncbi.nlm.nih.gov]